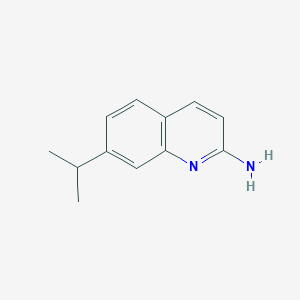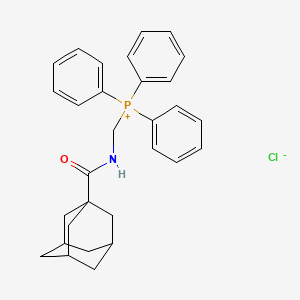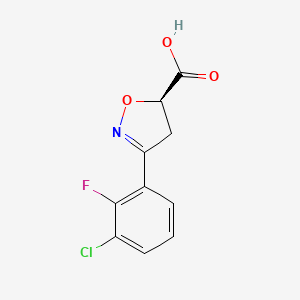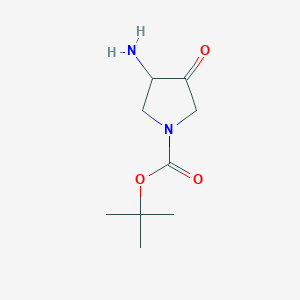
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate is a complex organic compound with the molecular formula C9H20N8O4 It is known for its unique structure, which includes two hydrazinecarboximidamide groups linked by a propane-1,2-diylidene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate typically involves the condensation reaction between aminoguanidine bicarbonate and a suitable aldehyde, such as pyruvaldehyde. The reaction is carried out in an aqueous medium at a controlled temperature of around 35°-40°C. The resulting product is then purified through filtration and recrystallization processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrazinecarboximidamide groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboximidamide compounds.
科学研究应用
2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
Methylglyoxal-bis(guanylhydrazone): Similar structure but different functional groups.
N-methylhydrazinecarbothioamide: Shares the hydrazinecarboximidamide moiety but differs in the linking group.
Uniqueness
2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
49719-89-3 |
|---|---|
分子式 |
C9H20N8O4 |
分子量 |
304.31 g/mol |
IUPAC 名称 |
acetic acid;2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C5H12N8.2C2H4O2/c1-3(11-13-5(8)9)2-10-12-4(6)7;2*1-2(3)4/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H3,(H,3,4)/b10-2+,11-3+;; |
InChI 键 |
ZTLJMLXCEDIHHP-PVTAQEPXSA-N |
手性 SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.CC(=O)O.CC(=O)O |
规范 SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


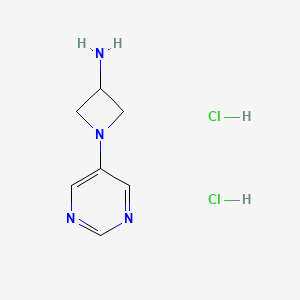

![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
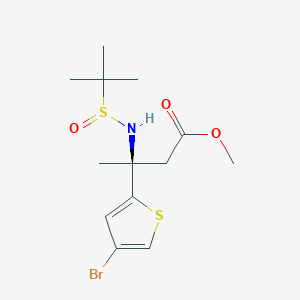



![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
